(2S)-2-hydroxyphytanate
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Overview
Description
(2S)-2-hydroxyphytanate is conjugate base of (2S)-2-hydroxyphytanic acid. It is a (2S)-2-hydroxy monocarboxylic acid anion, an isoprenoid and a long-chain fatty acid anion. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate base of a (2S)-2-hydroxyphytanic acid.
Scientific Research Applications
1. Peroxisomal Oxidation
(2S)-2-hydroxyphytanate is involved in peroxisomal oxidation processes. A study by Draye, Van Hoof, de Hoffmann, and Vamecq (1987) identified 2-oxophytanic acid, a metabolite of phytanic acid catabolism, which results from the oxidation of L-2-hydroxyphytanic acid by a rat-kidney-cortex H2O2-generating oxidase. This indicates a crucial role of this compound in mammalian phytanic acid metabolism (Draye et al., 1987).
2. Relation to Peroxisomal Disorders
Ten Brink et al. (1992) demonstrated that 2-hydroxyphytanic acid accumulates in plasma from patients with peroxisomal disorders such as Refsum's disease, indicating a significant role of this compound in these conditions. This accumulation suggests a defective phytanic acid alpha-oxidation pathway in these disorders (Ten Brink et al., 1992).
3. Role in RNA Structure Analysis
This compound has been instrumental in RNA structure analysis. McGinnis et al. (2012) and Wilkinson et al. (2006) highlighted the use of SHAPE (Selective 2'-hydroxyl acylation analyzed by primer extension) chemistry, where this compound analogs are used to probe RNA structure and dynamics (McGinnis et al., 2012), (Wilkinson et al., 2006).
4. Implications in Hydroxylation and Gene Expression
Research by Ploumakis and Coleman (2015) suggests a broader biological role of hydroxylation, potentially implicating this compound in gene expression and cancer. This research underscores the importance of hydroxylation, a process in which this compound might be involved (Ploumakis & Coleman, 2015).
Properties
Molecular Formula |
C20H39O3- |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/p-1/t16?,17?,18?,19-/m0/s1 |
InChI Key |
CGKMKXBKVBXUGK-LFVBFMBRSA-M |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)[C@@H](C(=O)[O-])O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)[O-])O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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